2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride
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Overview
Description
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride typically involves the reaction of 2-(trifluoromethyl)aniline with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various sulfonamide and sulfonate derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted sulfonyl fluorides and morpholine derivatives. Examples include:
- 2-(Trifluoromethyl)benzenesulfonyl fluoride
- 4-(Trifluoromethyl)phenylmorpholine
Uniqueness
2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is unique due to its specific combination of the trifluoromethyl group, morpholine ring, and sulfonyl fluoride moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO3S/c12-11(13,14)9-4-2-1-3-8(9)10-7-16(5-6-19-10)20(15,17)18/h1-4,10H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBWSPZMTYMUQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)F)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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